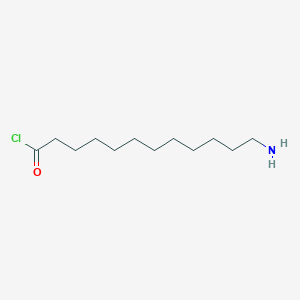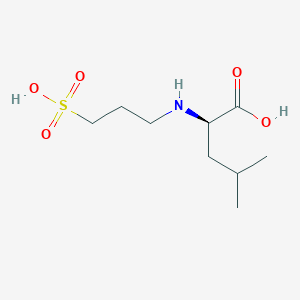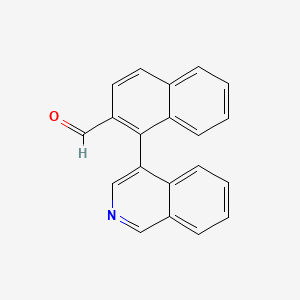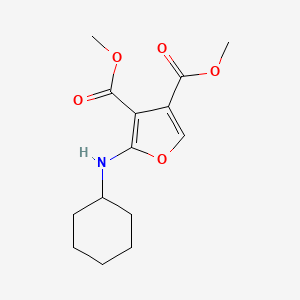![molecular formula C30H24N2O6 B12534233 2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine CAS No. 796875-91-7](/img/structure/B12534233.png)
2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is a synthetic nucleoside analog that incorporates a pyrene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine typically involves multi-step organic synthesis. The key steps include the introduction of the pyrene moiety and the formation of the uridine derivative. Common reagents used in these reactions include pyrene derivatives, alkynes, and uridine precursors. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反応の分析
Types of Reactions
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of pyrene-quinone derivatives.
Reduction: Formation of pyrene-alcohol derivatives.
Substitution: Formation of substituted pyrene derivatives.
科学的研究の応用
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Incorporated into DNA or RNA strands for studying nucleic acid interactions and dynamics.
Medicine: Potential use in drug delivery systems and as a diagnostic tool for detecting specific nucleic acid sequences.
Industry: Utilized in the development of biosensors and other analytical devices.
作用機序
The mechanism of action of 2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine involves its incorporation into nucleic acids. The pyrene moiety can intercalate between base pairs, affecting the structure and function of the nucleic acid. This intercalation can disrupt normal base pairing and lead to changes in the nucleic acid’s properties, making it useful for studying nucleic acid interactions and for developing diagnostic tools.
類似化合物との比較
Similar Compounds
2’-Deoxyuridine: A simpler analog without the pyrene moiety.
5-Bromo-2’-deoxyuridine: A halogenated analog used in DNA labeling.
2’-Deoxy-5-ethynyluridine: An analog with an alkyne group used in click chemistry.
Uniqueness
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into nucleic acids. This makes it particularly useful for applications in fluorescence-based assays and nucleic acid research.
特性
CAS番号 |
796875-91-7 |
|---|---|
分子式 |
C30H24N2O6 |
分子量 |
508.5 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(5-oxo-5-pyren-1-ylpent-1-ynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H24N2O6/c33-16-25-24(35)14-26(38-25)32-15-20(29(36)31-30(32)37)4-1-2-7-23(34)21-12-10-19-9-8-17-5-3-6-18-11-13-22(21)28(19)27(17)18/h3,5-6,8-13,15,24-26,33,35H,2,7,14,16H2,(H,31,36,37)/t24-,25+,26+/m0/s1 |
InChIキー |
AGNLEMRCAOBASK-JIMJEQGWSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)



![(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid](/img/structure/B12534196.png)

![(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline](/img/structure/B12534209.png)



![4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12534219.png)

![Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane](/img/structure/B12534225.png)
